molecular formula C27H21NO5 B14078392 Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14078392
M. Wt: 439.5 g/mol
InChI Key: NPSVSROYFOWBFX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines elements of chromene and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation and ensuring high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and pyrrole derivatives, such as:

Uniqueness

Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 4-[2-[(4-methylphenyl)methyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H21NO5/c1-16-7-9-17(10-8-16)15-28-23(18-11-13-19(14-12-18)27(31)32-2)22-24(29)20-5-3-4-6-21(20)33-25(22)26(28)30/h3-14,23H,15H2,1-2H3

InChI Key

NPSVSROYFOWBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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